5-[(2,3-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-[(2,3-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole typically involves the reaction of 2,3-dimethylphenol with a suitable alkylating agent to form the corresponding ether. This intermediate is then subjected to cyclization with a nitrile oxide to yield the desired oxadiazole ring. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[(2,3-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The phenyl and dimethylphenoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines.
Scientific Research Applications
5-[(2,3-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(2,3-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-[(3,5-Dimethylphenoxy)methyl]-1,3-oxazolidin-2-one: This compound shares a similar phenoxy group but differs in the heterocyclic ring structure.
5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide: Another related compound with a different heterocyclic core.
Uniqueness
5-[(2,3-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is unique due to its specific oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C17H16N2O2 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
5-[(2,3-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H16N2O2/c1-12-7-6-10-15(13(12)2)20-11-16-18-17(19-21-16)14-8-4-3-5-9-14/h3-10H,11H2,1-2H3 |
InChI Key |
ZNVSVYQLJFUHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NC(=NO2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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